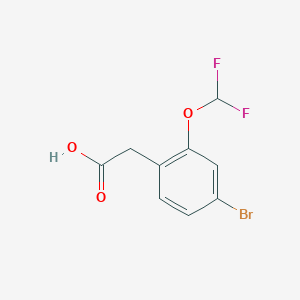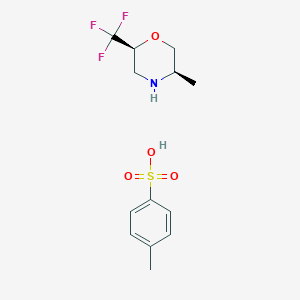
(2S,5R)-5-methyl-2-(trifluoromethyl)morpholine4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,5R)-5-Methyl-2-(trifluoromethyl)morpholine 4-methylbenzenesulfonate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a morpholine ring substituted with a methyl group and a trifluoromethyl group, along with a 4-methylbenzenesulfonate moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-Methyl-2-(trifluoromethyl)morpholine 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base like potassium carbonate.
Trifluoromethylation: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfonation: The final step involves the sulfonation of the morpholine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of (2S,5R)-5-Methyl-2-(trifluoromethyl)morpholine 4-methylbenzenesulfonate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(2S,5R)-5-Methyl-2-(trifluoromethyl)morpholine 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
科学研究应用
(2S,5R)-5-Methyl-2-(trifluoromethyl)morpholine 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
作用机制
The mechanism of action of (2S,5R)-5-Methyl-2-(trifluoromethyl)morpholine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- (2S,5R)-5-Methyl-2-(trifluoromethyl)morpholine
- 4-Methylbenzenesulfonate
- Trifluoromethylated morpholine derivatives
Uniqueness
(2S,5R)-5-Methyl-2-(trifluoromethyl)morpholine 4-methylbenzenesulfonate is unique due to the presence of both a trifluoromethyl group and a sulfonate group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
属性
分子式 |
C13H18F3NO4S |
|---|---|
分子量 |
341.35 g/mol |
IUPAC 名称 |
4-methylbenzenesulfonic acid;(2S,5R)-5-methyl-2-(trifluoromethyl)morpholine |
InChI |
InChI=1S/C7H8O3S.C6H10F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-3-11-5(2-10-4)6(7,8)9/h2-5H,1H3,(H,8,9,10);4-5,10H,2-3H2,1H3/t;4-,5+/m.1/s1 |
InChI 键 |
YHNJOUGMELLBFF-SJGICDGZSA-N |
手性 SMILES |
C[C@@H]1CO[C@@H](CN1)C(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
规范 SMILES |
CC1COC(CN1)C(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


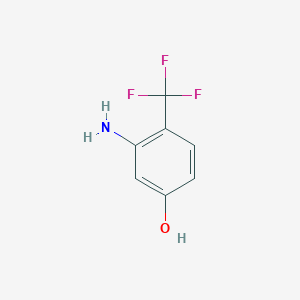
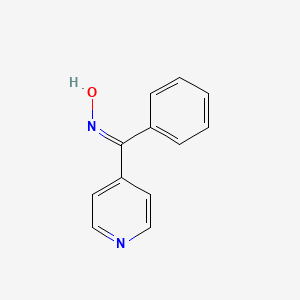
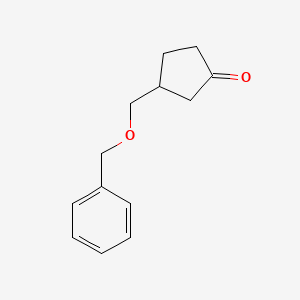
![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
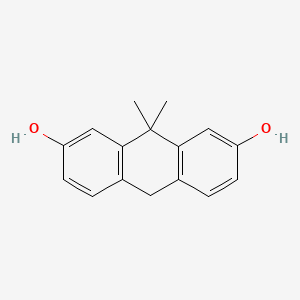
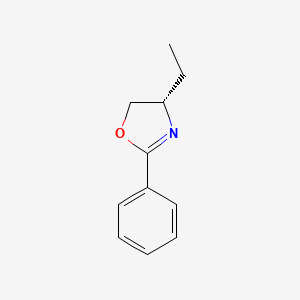
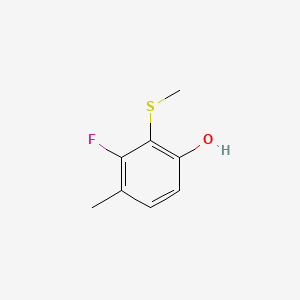
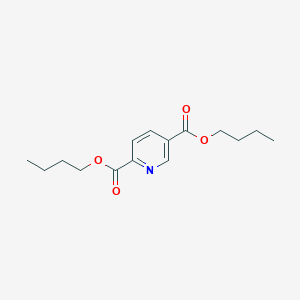
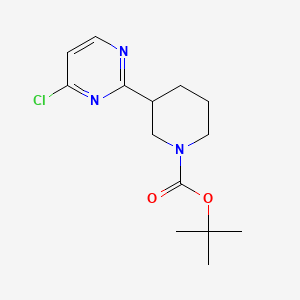
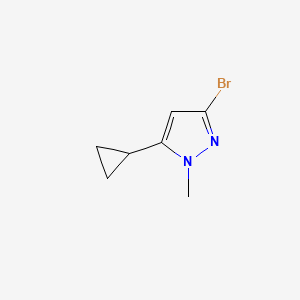

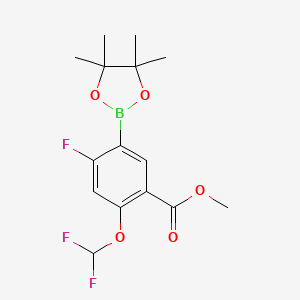
![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
